(+)-Sibutramine - 154752-44-0

(+)-Sibutramine

Catalog Number: EVT-8485110
CAS Number: 154752-44-0
Molecular Formula: C17H26ClN
Molecular Weight: 279.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(+)-Sibutramine is a synthetic compound primarily known for its application as an anti-obesity agent. It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor, influencing neurotransmitter levels to promote weight loss. Originally developed in the 1980s, (+)-sibutramine was marketed under various brand names until its withdrawal from the market in several countries due to safety concerns regarding cardiovascular risks.

Source

Sibutramine was initially synthesized by the pharmaceutical company Knoll AG, which later became part of Abbott Laboratories. The compound is derived from a series of chemical reactions involving various precursors, which are detailed in the synthesis section below.

Classification

Sibutramine is classified as a monoamine reuptake inhibitor, specifically targeting serotonin, norepinephrine, and dopamine pathways. This classification places it within a broader category of drugs used in the management of obesity and related metabolic disorders.

Synthesis Analysis

The synthesis of (+)-sibutramine involves several key steps:

  1. Formation of Cyclobutane Derivative: The process typically begins with the reaction of 4-chlorobenzyl cyanide with 1,3-dibromopropane in dimethyl sulfoxide (DMSO), yielding a cyclobutane derivative.
  2. Grignard Reaction: This intermediate undergoes a Grignard reaction with isobutyl magnesium bromide to form an imine intermediate.
  3. Reduction and Amine Formation: The imine is then reduced, often via lithium aluminum hydride, to yield the primary amine.
  4. N-Methylation: Finally, the amine undergoes N-methylation using formaldehyde and formic acid, resulting in the formation of sibutramine hydrochloride.

An improved method has been reported that streamlines this process into fewer steps while enhancing yield and reducing production costs significantly .

Molecular Structure Analysis

The molecular structure of (+)-sibutramine can be represented by its chemical formula C17H20ClNC_{17}H_{20}ClN with a molecular weight of approximately 285.8 g/mol. The compound features a cyclobutane ring and multiple functional groups that contribute to its pharmacological activity.

Structural Data

  • IUPAC Name: (1S)-1-(4-chlorophenyl)-N,N-dimethyl-2-methylpropan-1-amine
  • CAS Number: 84485-00-7
  • Molecular Geometry: The compound exhibits chirality with one stereocenter, leading to its designation as the (+) enantiomer.
Chemical Reactions Analysis

(+)-Sibutramine can participate in various chemical reactions:

  1. Reduction Reactions: The nitrile group in the precursor can be reduced to form an amine.
  2. N-Methylation Reactions: The amine can be methylated using formaldehyde and formic acid.
  3. Hydrolysis Reactions: Under certain conditions, sibutramine can hydrolyze to yield different metabolites.

These reactions are crucial for both the synthesis of sibutramine and its metabolic pathways within biological systems .

Mechanism of Action

The mechanism through which (+)-sibutramine exerts its effects involves:

  1. Inhibition of Reuptake: Sibutramine inhibits the reuptake of serotonin, norepinephrine, and dopamine at synaptic clefts, leading to increased levels of these neurotransmitters.
  2. Appetite Suppression: By enhancing neurotransmitter signaling, sibutramine reduces appetite and increases energy expenditure, contributing to weight loss.

Studies indicate that these mechanisms are responsible for its efficacy in promoting weight loss but also highlight potential cardiovascular risks associated with its use .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 195-197 °C
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture and light.
  • pH Stability Range: Effective within a pH range typical for pharmaceutical formulations.

These properties are significant for both formulation development and analytical methods used for detection and quantification .

Applications
  • Research on Obesity Treatments: Investigations into alternative mechanisms for weight management continue to reference sibutramine's action pathways.
  • Analytical Chemistry: Methods for detecting sibutramine in dietary supplements and other products are actively developed using techniques like gas chromatography-mass spectrometry .
Introduction

Historical Development and Therapeutic Emergence of Sibutramine as an Anti-Obesity Agent

Sibutramine hydrochloride monohydrate (chemical name: 1-(1-(4-chlorophenyl)cyclobutyl)-N,N,2,2-tetramethylpropan-1-amine) emerged as a structurally novel anti-obesity agent following its synthesis in 1988 by Boots Pharmaceuticals in Nottingham, United Kingdom [3]. Initially investigated as a potential antidepressant due to its monoamine reuptake inhibition properties, preclinical studies revealed unexpected weight-loss effects in animal models. Unlike tricyclic antidepressants, sibutramine lacked significant anticholinergic, cardiotoxic, or orthostatic side effects, redirecting its therapeutic application toward obesity management [1] [5].

The drug represented a pharmacological milestone as the first unique anti-obesity agent approved by the United States Food and Drug Administration in nearly 30 years (November 1997), entering the market under the trade name Meridia in February 1998 [1]. This approval addressed a critical therapeutic gap left by the withdrawal of serotonergic agents like fenfluramine and dexfenfluramine in 1997 due to cardiac valvulopathy and pulmonary hypertension risks [1]. By 2001, sibutramine was approved in approximately 40 countries across North America, South America, Europe, and Africa, with over three million prescriptions written within its first three years of clinical use [1].

Table 1: Key Milestones in Sibutramine Development

YearEvent
1988Synthesis by Boots Pharmaceuticals (Nottingham, UK)
1987–1995Preclinical characterization as monoamine reuptake inhibitor
1997FDA approval for obesity treatment (November)
1998Market launch in the United States (February)
1999–2001Expansion to approximately 40 global markets

Clinical trials established sibutramine’s efficacy in producing dose-dependent (10–20 mg/day), clinically significant weight loss (≥5% initial body weight) when combined with caloric restriction [1] [10]. Long-term (1–2 year) studies demonstrated sustained weight reduction, attributed primarily to hypophagia via enhanced satiety rather than direct hunger suppression—distinguishing it from classical anorectics [5] [10]. The drug’s therapeutic emergence coincided with the global obesity epidemic, positioning it as a pharmacologic cornerstone alongside orlistat during the late 1990s and early 2000s [10].

Pharmacological Classification Within Monoamine Reuptake Inhibitors

Sibutramine belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class, pharmacologically distinct from both earlier sympathomimetic anorectics (e.g., amphetamine derivatives) and serotonergic agents (e.g., fenfluramine). It functions as a prodrug, metabolized hepatically via cytochrome P450 3A4 (CYP3A4) into two pharmacologically active secondary (M1; BTS 54 354) and primary (M2; BTS 54 505) amine metabolites [3] [9]. These metabolites exhibit 4- to 6-fold greater potency than the parent compound in inhibiting monoamine reuptake transporters [5] [9].

Table 2: Monoamine Transporter Inhibition Profiles of Sibutramine Metabolites

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)
Sibutramine298–2,800350–5,451943–1,200
Desmethylsibutramine (M1)152049
Didesmethylsibutramine (M2)201545

Data derived from in vitro receptor binding studies [3]. SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter.

Mechanistically, sibutramine and its metabolites bind presynaptic monoamine transporters, preventing synaptic clearance of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE). This increases neurotransmitter availability within hypothalamic appetite regulatory pathways, particularly the arcuate nucleus and paraventricular nucleus [5] [9]. Key pharmacological differentiators include:

  • Reuptake Inhibition vs. Releasing Action: Unlike fenfluramine (a serotonin releasing agent), sibutramine does not deplete vesicular neurotransmitter stores or induce neurotoxicity. Microdialysis studies confirm increased extracellular 5-HT without cytoplasmic leakage—a critical safety distinction [5] [9].
  • Dopaminergic Neutrality: Sibutramine exhibits negligible affinity for dopamine transporters (Ki >900 nM), minimizing abuse liability and differentiating it from amphetamine derivatives that enhance dopaminergic reward pathways [5] [9].
  • Synergistic Neurotransmission: Preclinical models demonstrate that selective serotonin reuptake inhibitors (SSRIs) or norepinephrine reuptake inhibitors (NRIs) alone minimally affect feeding behavior, whereas combined SNRI activity produces synergistic hypophagia and thermogenesis [5].

Table 3: Pharmacological Comparison of Sibutramine with Historical Anti-Obesity Agents

AgentPrimary MechanismKey Pharmacological Differentiators
SibutramineSerotonin-Norepinephrine Reuptake Inhibition• Prodrug requiring metabolic activation • Minimal DAT interaction • No monoamine depletion
DexfenfluramineSerotonin Release & Reuptake Inhibition• Induces vesicular 5-HT depletion • High 5-HT2B receptor affinity • Neurotoxic potential
d-AmphetamineNorepinephrine/Dopamine Release • Strong DAT/NET affinity • Central stimulant effects • High abuse potential

Sibutramine’s classification as an SNRI anchors it within a broader neuropharmacological framework for obesity treatment, leveraging dual monoamine enhancement to modulate energy homeostasis without the neuroadaptations or toxicity associated with earlier agents [5] [9]. Its receptor binding profile—particularly low affinity for 5-HT2B receptors (implicated in valvulopathy)—further distinguished it from withdrawn serotonergic drugs [3] [6].

Properties

CAS Number

154752-44-0

Product Name

(+)-Sibutramine

IUPAC Name

(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

InChI

InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/t16-/m1/s1

InChI Key

UNAANXDKBXWMLN-MRXNPFEDSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

Isomeric SMILES

CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.